N-(2-methoxyethyl)-2-piperazin-1-ylacetamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-14-7-4-11-9(13)8-12-5-2-10-3-6-12/h10H,2-8H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFDFRNQDABKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276113 | |

| Record name | N-(2-Methoxyethyl)-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871217-34-4 | |

| Record name | N-(2-Methoxyethyl)-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871217-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxyethyl)-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-(2-methoxyethyl)-2-piperazin-1-ylacetamide" molecular weight

An In-Depth Technical Guide to the Molecular Weight of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular weight of the novel compound this compound. As a distinct chemical entity, the precise determination of its molecular weight is a critical first step in its characterization for any research or drug development application. This document details the theoretical calculation of its molecular weight based on its chemical structure and presents a series of authoritative, field-proven methodologies for its experimental verification. The protocols described herein are designed to establish a self-validating system for the confirmation of the compound's identity and purity, emphasizing the causality behind experimental choices to ensure scientific integrity.

Introduction to this compound

This compound is a substituted piperazine acetamide. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] The structural uniqueness of this particular molecule is conferred by the N-(2-methoxyethyl) group on the acetamide nitrogen. The synthesis of related N-substituted piperazine acetamide derivatives is an active area of research, with potential applications in various therapeutic areas.[2] Given its novelty, a rigorous characterization of its fundamental physicochemical properties, starting with its molecular weight, is paramount.

Chemical Structure and Formula

The systematic name this compound defines its structure unambiguously. Deconstructing the name:

-

Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.

-

Acetamide: A functional group with the structure -C(=O)N-.

-

2-piperazin-1-yl: Indicates that the piperazine ring is attached via one of its nitrogen atoms to the second carbon of the acetamide group.

-

N-(2-methoxyethyl): Specifies that a 2-methoxyethyl group (-CH₂CH₂OCH₃) is attached to the nitrogen atom of the acetamide group.

This arrangement leads to the following molecular formula: C₉H₁₉N₃O₂

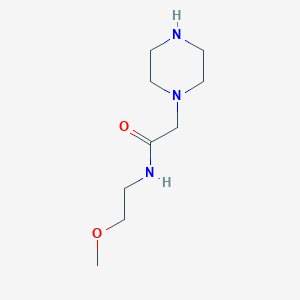

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Molecular Weight: Theoretical and Experimental

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and as a primary identifier in analytical chemistry.

Theoretical Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₉H₁₉N₃O₂).

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 19 | 1.008 | 19.152 |

| Nitrogen (N) | 3 | 14.007 | 42.021 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 217.28 g/mol |

The monoisotopic mass , which is calculated using the mass of the most abundant isotope of each element, is 217.14773 g/mol . This value is particularly important in high-resolution mass spectrometry.

Experimental Verification of Molecular Weight

While theoretical calculation provides an expected value, experimental verification is crucial to confirm the identity and purity of a synthesized compound. The following sections detail the authoritative methods for this purpose.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the most direct and precise method for determining the molecular weight of a compound.[3] It measures the mass-to-charge ratio (m/z) of ionized molecules. For a novel compound like this compound, high-resolution mass spectrometry (HRMS) is the gold standard. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Trustworthiness: The self-validating nature of this protocol comes from the high precision of the measurement. An experimentally determined mass that matches the theoretical monoisotopic mass to within a few parts per million (ppm) provides extremely strong evidence for the proposed structure and elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Prepare a dilute solution for analysis (e.g., 1-10 µg/mL) by diluting the stock solution with a solvent mixture appropriate for ESI, typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Instrumentation and Analysis:

-

Calibrate the ESI-TOF mass spectrometer using a standard calibration solution immediately prior to analysis to ensure high mass accuracy.

-

Set the ESI source to positive ion mode, as the piperazine and amide nitrogens are readily protonated.

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).

-

-

Data Interpretation:

-

The primary ion expected is the protonated molecule, [M+H]⁺.

-

The theoretically calculated m/z for [C₉H₁₉N₃O₂ + H]⁺ is 218.15550.

-

The high-resolution mass spectrometer should measure this ion with an accuracy of < 5 ppm.

-

The instrument software can then be used to predict the elemental formula from the accurate mass, which should confirm C₉H₂₀N₃O₂⁺.

-

Workflow for Molecular Weight Verification by HRMS

Caption: Workflow for the experimental determination of molecular weight using HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While NMR is primarily used for structure elucidation, ¹H and ¹³C NMR spectra provide critical data that indirectly support the molecular weight. By identifying all expected proton and carbon environments and ensuring their integration values are correct, one can confirm that the entire structure, and thus the molecular weight, is correct.

Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) allows for the complete assignment of the molecule's structure. If the determined structure matches that of this compound, it validates the molecular formula and, by extension, the molecular weight.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. The expected spectrum should show distinct signals for the methoxy group, the ethyl chain, the piperazine protons, and the acetamide methylene protons. The integration of these signals should correspond to the number of protons in each group (e.g., 3H for -OCH₃, 8H for the piperazine ring protons).

-

Acquire a ¹³C NMR spectrum. The spectrum should show 9 distinct carbon signals, corresponding to the 9 carbon atoms in the molecule.

-

-

Data Interpretation: A full assignment of all proton and carbon signals that is consistent with the proposed structure provides strong evidence for the compound's identity and, therefore, its molecular weight.

Elemental Analysis

Expertise & Experience: Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This is a classic method that directly validates the molecular formula.

Trustworthiness: The protocol is self-validating when the experimentally determined percentages of C, H, and N match the theoretical percentages calculated from the molecular formula within an acceptable error margin (typically ±0.4%).

Experimental Protocol: Combustion Analysis

-

Sample Preparation: A small, accurately weighed amount of the pure, dry compound (typically 2-3 mg) is required.

-

Analysis: The sample is combusted in a stream of oxygen at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

-

Data Interpretation:

-

Theoretical Percentages for C₉H₁₉N₃O₂:

-

%C = (9 * 12.011) / 217.28 * 100 = 49.75%

-

%H = (19 * 1.008) / 217.28 * 100 = 8.81%

-

%N = (3 * 14.007) / 217.28 * 100 = 19.34%

-

-

The experimental results should align closely with these theoretical values.

-

Summary and Conclusion

The molecular weight of this compound has been theoretically calculated to be 217.28 g/mol . To ensure the scientific integrity of any research involving this compound, a rigorous experimental verification of this fundamental property is mandatory. The multi-technique approach detailed in this guide, employing high-resolution mass spectrometry, NMR spectroscopy, and elemental analysis, provides a robust and self-validating workflow. The convergence of data from these independent analytical methods provides the highest level of confidence in the identity, purity, and molecular weight of this novel chemical entity.

References

-

Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]

-

PubChem. N-(2-methoxyethyl)acetamide. National Institutes of Health. [Link]

-

PubChem. N-ethyl-2-(piperazin-1-yl)acetamide. National Institutes of Health. [Link]

-

Chemsrc. CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. [Link]

-

PubChem. 2-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-methylamino]-N,N-dimethylacetamide. National Institutes of Health. [Link]

-

PubChem. 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide. National Institutes of Health. [Link]

-

Pharmaffiliates. CAS No : 5294-61-1 | Product Name : N-(2,6-Dimethylphenyl)-1-piperazineacetamide. [Link]

- Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

-

Chemistry LibreTexts. Molecular Weight Determination. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]

-

AZoM. How to Analyze Molecular Weight. [Link]

-

PubMed. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Common molecular weight detection methods used in the biopharmaceutical field [en.biotech-pack.com]

An In-Depth Technical Guide to the Synthesis of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide: A Key Intermediate in Pharmaceutical Research

This guide provides a comprehensive technical overview of the synthesis of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide, a valuable intermediate in the development of novel pharmaceutical agents. The strategic insights and detailed protocols herein are curated for researchers, medicinal chemists, and process development scientists. We will delve into a reliable and efficient two-step synthetic pathway, elucidating the rationale behind the chosen methodologies and providing practical, field-tested guidance.

Introduction: The Significance of the Piperazine Acetamide Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas. Its ability to engage in multiple non-covalent interactions, its favorable pharmacokinetic properties, and its synthetic tractability make it a cornerstone of modern drug design. When functionalized with an acetamide linkage, as in the case of this compound, the resulting molecule becomes a versatile building block for constructing more complex drug candidates. This particular intermediate, with its methoxyethyl substituent, offers tailored solubility and metabolic stability, making it of significant interest in contemporary drug discovery programs.

Retrosynthetic Analysis: A Logical Approach to Synthesis

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward two-step approach. The primary disconnection is at the C-N bond between the piperazine ring and the acetyl group. This leads to two key starting materials: piperazine and a reactive derivative of N-(2-methoxyethyl)acetamide. A further disconnection of the amide bond in the latter intermediate points to 2-methoxyethylamine and a chloroacetylating agent as the primary precursors.

Caption: Retrosynthetic analysis of the target molecule.

This analysis forms the basis for the forward synthesis detailed in the following sections.

Synthetic Pathway and Detailed Protocols

The synthesis of this compound is efficiently achieved in two sequential steps:

-

Step 1: Synthesis of the Intermediate 2-chloro-N-(2-methoxyethyl)acetamide via N-acylation of 2-methoxyethylamine with chloroacetyl chloride.

-

Step 2: Synthesis of the Final Product via N-alkylation of piperazine with the chloroacetamide intermediate.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-chloro-N-(2-methoxyethyl)acetamide (Intermediate)

Expertise & Experience: The acylation of primary amines with highly reactive acyl chlorides like chloroacetyl chloride is a robust and widely used transformation.[1] The key to a successful and high-yielding reaction lies in controlling the exothermicity and effectively scavenging the hydrochloric acid byproduct. The use of a non-nucleophilic base, such as triethylamine, is crucial to prevent side reactions. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting materials and the product, facilitating a homogeneous reaction.[2] Cooling the reaction mixture to 0 °C during the addition of chloroacetyl chloride is a critical safety and selectivity measure to mitigate the rapid, exothermic reaction.[3]

Trustworthiness (Self-Validating Protocol):

-

Monitoring: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Work-up: A simple aqueous work-up effectively removes the triethylamine hydrochloride salt and any unreacted starting materials.

-

Purification: The product is often obtained in high purity after the work-up, but can be further purified by recrystallization if necessary.

Experimental Protocol:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxyethylamine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 5-10 mL per mmol of amine).

-

Base Addition: Add triethylamine (1.1 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Acylation: Add a solution of chloroacetyl chloride (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 10 °C.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

-

Quenching: Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-chloro-N-(2-methoxyethyl)acetamide.

| Parameter | Value/Condition | Reference |

| Stoichiometry | 2-methoxyethylamine (1.0 eq.), Chloroacetyl chloride (1.05 eq.), Triethylamine (1.1 eq.) | [3] |

| Solvent | Anhydrous Dichloromethane (DCM) | [2] |

| Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 2-4 hours | [3] |

| Typical Yield | >90% | [3] |

Part 2: Synthesis of this compound (Final Product)

Expertise & Experience: The alkylation of a secondary amine, such as piperazine, with an α-chloro amide is a classic Sₙ2 reaction.[4] To favor mono-alkylation and minimize the formation of the di-alkylated byproduct, a significant excess of piperazine is employed. This statistical control is a common and effective strategy in industrial settings.[5] The use of a mild inorganic base like potassium carbonate is advantageous as it is inexpensive, easy to remove by filtration, and effectively neutralizes the in-situ formed HCl without promoting side reactions. Acetonitrile is a suitable solvent for this transformation due to its polarity, which aids in dissolving the reagents, and its relatively high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Trustworthiness (Self-Validating Protocol):

-

Monitoring: The reaction can be monitored by TLC, following the disappearance of the chloroacetamide intermediate.

-

Work-up: The work-up is designed to remove the excess piperazine and inorganic salts. The basicity of the piperazine allows for its removal through an acid wash.

-

Purification: The final product can be purified by column chromatography or crystallization to achieve high purity.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile (approx. 10-20 mL per mmol of the chloroacetamide).

-

Addition of Intermediate: Add a solution of 2-chloro-N-(2-methoxyethyl)acetamide (1.0 eq.) in acetonitrile to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with water. To remove excess piperazine, the organic layer can be washed with a dilute acid (e.g., 1 M citric acid), followed by a wash with saturated aqueous NaHCO₃ and brine.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the pure this compound.

| Parameter | Value/Condition | Reference |

| Stoichiometry | 2-chloro-N-(2-methoxyethyl)acetamide (1.0 eq.), Piperazine (5.0 eq.), K₂CO₃ (2.0 eq.) | [5] |

| Solvent | Acetonitrile | [6] |

| Temperature | Reflux (~82 °C) | [6] |

| Reaction Time | 12-24 hours | [4] |

| Typical Yield | 70-85% | [7] |

Characterization Data (Predicted based on analogous structures)

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.0-7.5 (br s, 1H, CONH), 3.55 (t, 2H, OCH₂), 3.40 (q, 2H, NCH₂), 3.35 (s, 3H, OCH₃), 3.10 (s, 2H, COCH₂), 2.90 (t, 4H, piperazine CH₂), 2.60 (t, 4H, piperazine CH₂), 1.90 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.5 (C=O), 71.0 (OCH₂), 62.0 (COCH₂), 59.0 (OCH₃), 54.0 (piperazine CH₂), 46.0 (piperazine CH₂), 39.5 (NCH₂).

-

IR (KBr, cm⁻¹): 3300-3400 (N-H stretch, amide and piperazine), 2800-3000 (C-H stretch), 1660-1680 (C=O stretch, amide), 1100-1120 (C-O stretch, ether).

-

MS (ESI+): m/z [M+H]⁺ calculated for C₉H₁₉N₃O₂: 202.15; found: 202.2.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable route to this valuable pharmaceutical intermediate. By employing well-established and understood chemical transformations, this two-step process provides a high-yielding and pure product. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently synthesize this compound and utilize it in their drug discovery endeavors. The self-validating nature of the described procedures, coupled with straightforward monitoring and purification techniques, ensures the robustness and reproducibility of the synthesis.

References

- BenchChem. (2025).

- Organic Syntheses. (n.d.). Chloroacetamide. Organic Syntheses Procedure.

- bioRxiv. (n.d.). SYNTHETIC METHODS General methods. bioRxiv.

- CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl)

- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?

- ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.

- WO2011160396A1 - Method for preparation of ranolazine - Google P

- A facile amidation of chloroacetyl chloride using DBU. (n.d.).

- Quick Company. (n.d.). “Improved Process For The Total Synthesis Of Ranolazine”. Quick Company.

- ResearchGate. (n.d.). (A) Schematic presentation of Ranolazine synthesis; (B) blend....

- BenchChem. (2025).

- BenchChem. (n.d.). Application Notes and Protocols: The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Ranolazine Synthesis. BenchChem.

- European Patent Office. (2016). NOVEL PROCESS FOR THE PREPARATION OF RANOLAZINE - EP 3782992 A1. Googleapis.com.

- Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Shimadzu Chemistry & Diagnostics.

- ResearchGate. (n.d.). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1).

- WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google P

- WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)

- NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.

- CN1326846C - Process for producing N-(2,6-dimethylphenyl)

- NIH. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)

- RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- ChemicalBook. (n.d.). N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum. ChemicalBook.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- Jay Finechem. (n.d.). N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide. Jay Finechem.

- BLDpharm. (n.d.). 5294-61-1|N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. BLDpharm.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine - Google Patents [patents.google.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide - Google Patents [patents.google.com]

- 8. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]

- 9. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]

Navigating the Scarcity: A Technical Guide to Sourcing and Synthesizing N-(2-methoxyethyl)-2-piperazin-1-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Identity and Physicochemical Properties

To ensure clarity and prevent confusion with commercially available analogs, the target compound is defined as follows:

-

IUPAC Name: N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide

-

Molecular Formula: C₉H₁₉N₃O₂

-

Molecular Weight: 201.27 g/mol

-

CAS Number: Not assigned (as of January 2026)

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | -1.2 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Topological Polar Surface Area | 56.7 Ų | PubChem |

Note: These properties are computationally predicted and should be confirmed experimentally.

Commercial Availability Assessment

Extensive searches of major chemical supplier databases and marketplaces reveal that N-(2-methoxyethyl)-2-piperazin-1-ylacetamide is not offered as a stock item. While numerous structurally related compounds, such as N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (a Ranolazine metabolite) and various other N-substituted piperazine acetamides, are commercially available, the specific methoxyethyl derivative is absent.[1][2][3][4]

This lack of availability necessitates a shift in procurement strategy from direct purchase to laboratory synthesis. The following diagram illustrates the logical workflow for determining the sourcing path for a specialty chemical like the topic compound.

Caption: Logical workflow for sourcing a specialty chemical.

Recommended Synthesis Pathway

The most reliable and well-documented method for preparing N-substituted-2-piperazin-1-ylacetamides involves a two-step process.[4][5] This pathway is based on the nucleophilic substitution of a chloroacetamide intermediate with piperazine.

The overall reaction scheme is as follows:

Caption: Two-step synthetic route to the target compound.

Step 1: Synthesis of N-(2-methoxyethyl)-2-chloroacetamide

This initial step involves the N-acylation of 2-methoxyethylamine with chloroacetyl chloride. The use of a non-nucleophilic base, such as triethylamine (Et₃N), is critical to neutralize the hydrochloric acid (HCl) byproduct without competing in the reaction.[6][7]

Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxyethylamine (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

-

Acylation: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(2-methoxyethyl)-2-chloroacetamide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

The second step is a nucleophilic substitution where the secondary amine of piperazine displaces the chloride from the chloroacetamide intermediate. Using an excess of piperazine can serve the dual purpose of reactant and base; however, using a milder inorganic base like potassium carbonate (K₂CO₃) is often cleaner and simplifies purification.[5]

Experimental Protocol:

-

Setup: To a round-bottom flask, add the crude N-(2-methoxyethyl)-2-chloroacetamide (1.0 eq) from the previous step, piperazine (2.5-3.0 eq), and potassium carbonate (2.0 eq).

-

Solvent: Add a suitable solvent such as acetonitrile or dimethylformamide (DMF) (approx. 0.3 M).

-

Reaction: Heat the mixture to reflux (typically 80-90 °C for acetonitrile) and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the resulting residue in DCM and wash with water to remove excess piperazine and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified via silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to yield the pure this compound.

Quality Control and Structural Verification

As a synthesized compound, rigorous analytical validation is required to confirm its identity and purity.

Table 2: Recommended Analytical Techniques for Product Validation

| Technique | Expected Outcome | Purpose |

| ¹H NMR | Characteristic peaks corresponding to the methoxy, ethyl, piperazine, and methylene protons. Integral ratios should match the 19 protons in the structure. | Confirms chemical structure and proton environment. |

| ¹³C NMR | Peaks corresponding to the 9 unique carbon atoms in the molecule. | Confirms carbon backbone and functional groups. |

| Mass Spectrometry (MS) | A molecular ion peak ([M+H]⁺) corresponding to the calculated mass (202.1550 for C₉H₂₀N₃O₂⁺). | Confirms molecular weight and formula. |

| HPLC/UPLC | A single major peak under various solvent conditions. | Determines purity (typically >95% for research use). |

Research Context and Potential Applications

While specific applications for this compound are not documented, the piperazine acetamide scaffold is a privileged structure in medicinal chemistry.[4][8]

-

CNS-Active Agents: The piperazine moiety is a common pharmacophore in drugs targeting the central nervous system.[9]

-

Fragment Libraries: This molecule serves as an excellent fragment for screening campaigns in fragment-based drug discovery (FBDD) due to its drug-like properties (low molecular weight, presence of H-bond donors/acceptors).

-

Intermediate for Lead Optimization: The secondary amine on the piperazine ring provides a convenient handle for further chemical modification, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

References

- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

-

Çevik, U. A., et al. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Drug Development Research. Available from: [Link]

-

Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available from: [Link]

- Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.

- Google Patents. CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino....

-

Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Taylor & Francis Online. Available from: [Link]

-

PubChem. N-ethyl-2-(piperazin-1-yl)acetamide. Available from: [Link]

- Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

-

Al-Harrasi, A., et al. (2024). Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. Bioorganic Chemistry. Available from: [Link]

-

Semantic Scholar. Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Available from: [Link]

- Google Patents. US2525223A - Preparation of n-substituted piperazines.

-

Al-Harrasi, A., et al. (2024). Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. PubMed. Available from: [Link]

- Google Patents. CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.

-

Abdelgawad, M. A., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC. Available from: [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

-

Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Available from: [Link]

Sources

- 1. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]

- 3. schd-shimadzu.com [schd-shimadzu.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Enduring Primacy of the Piperazine Scaffold

An In-Depth Technical Guide to the Piperazine Scaffold in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. Among these, the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, holds a position of distinction. It is not merely a common motif but is widely regarded as a "privileged scaffold"[1][2][3][4]. This designation stems from its remarkable combination of structural simplicity, synthetic tractability, and profound influence on the pharmacological and pharmacokinetic properties of a molecule[1][5][6].

Structurally, the piperazine core offers a unique blend of rigidity and conformational flexibility, capable of adopting chair and boat conformations to optimize its fit within diverse biological targets like enzyme active sites and receptor pockets[1]. The two nitrogen atoms are pivotal; they serve as versatile synthetic handles for chemical modification and are critical for modulating the physicochemical properties of the parent molecule. These nitrogens can act as hydrogen bond donors and acceptors and, due to their basicity, can be protonated at physiological pH, influencing solubility and enabling crucial electrostatic interactions with biological targets[1][3][5]. This inherent tunability allows medicinal chemists to systematically refine a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile while simultaneously enhancing potency and selectivity[1][7][8]. This guide provides a comprehensive analysis of the piperazine scaffold, exploring its fundamental properties, its impact on drug design, key synthetic methodologies, and its role across a spectrum of therapeutic areas.

Physicochemical and Structural Foundations

The utility of the piperazine scaffold is rooted in its fundamental chemical properties. Understanding these characteristics is essential to appreciating the causality behind its widespread use in drug design.

Basicity and Protonation State

The two nitrogen atoms confer basic properties to the piperazine ring. The pKa values for its two protonation states are approximately 5.35 and 9.73[9]. This dual basicity is a critical feature; at a physiological pH of 7.4, a significant portion of piperazine-containing molecules will exist in a protonated, cationic state. This charge enhances aqueous solubility, a frequent challenge in drug development, and provides a locus for strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein targets[1]. The ability to fine-tune the basicity of each nitrogen atom through substitution is a key strategy for optimizing a molecule's properties[1].

| Property | Value/Description | Significance in Drug Design |

| Molecular Formula | C₄H₁₀N₂ | Simple, low molecular weight core. |

| Conformation | Chair (predominant), Boat | Allows for optimal 3D orientation in binding pockets[1]. |

| pKa Values | pKa1 ≈ 5.35, pKa2 ≈ 9.73[9] | Modulates solubility and target interaction at physiological pH. |

| Hydrogen Bonding | Two N-H groups can act as donors; Nitrogen lone pairs act as acceptors. | Facilitates strong, specific interactions with biological targets[3][5]. |

| Solubility | Freely soluble in water[9]. | The core itself is hydrophilic, a property that can be balanced with lipophilic substituents to achieve desired ADME profiles[2][10]. |

Conformational Dynamics

The piperazine ring primarily exists in a stable chair conformation, which minimizes steric strain. This conformation places substituents in well-defined axial and equatorial positions, influencing how the molecule presents its pharmacophoric features to a biological target. The ability to interconvert between chair forms allows the scaffold to adapt its shape to fit optimally within a binding site, contributing to higher affinity[1].

The Role of Piperazine in Pharmacokinetics and Pharmacodynamics

The deliberate incorporation of a piperazine moiety is a common strategy to improve both the pharmacokinetic (ADME) and pharmacodynamic (PD) profiles of a drug candidate.

Optimizing ADME Properties

The piperazine ring is a powerful tool for enhancing "drug-likeness." Its two nitrogen atoms provide a large polar surface area and opportunities for hydrogen bonding, which can significantly improve aqueous solubility[5][7][8]. This is often a critical step in transforming a potent but poorly soluble lead compound into a viable oral drug. By carefully selecting substituents on the nitrogen atoms, chemists can achieve a delicate balance between lipophilicity (required for membrane permeability) and hydrophilicity (required for solubility), thereby optimizing both absorption and distribution[11][12]. For instance, adding a piperazine group can mitigate the high lipophilicity of a large aromatic system, improving the overall ADME characteristics[5].

Enhancing Target Engagement (Pharmacodynamics)

The structural and electronic features of the piperazine ring directly contribute to its ability to interact with biological targets.

-

Hydrogen Bonding: The N-H groups can serve as hydrogen bond donors, forming strong, directional interactions with protein backbones or side chains.

-

Electrostatic Interactions: When protonated, the piperazine ring forms a cation that can engage in powerful salt bridges with anionic residues in a receptor pocket.

-

Linker/Spacer: The piperazine ring often acts as a structurally rigid but conformationally adaptable linker, connecting two or more pharmacophoric elements of a drug at a precise distance and orientation[2].

// Edges representing interactions edge [color="#EA4335", style=dashed, arrowhead=none, penwidth=1.5]; Ligand:N1 -> SER [label=" H-Bond (Donor)"];

edge [color="#34A853", style=dashed, arrowhead=none, penwidth=1.5]; Ligand:N4 -> ASP [label=" Electrostatic Interaction (Cationic N⁺H₂)"];

edge [color="#FBBC05", style=dashed, arrowhead=none, penwidth=1.5]; Ligand:R2 -> PHE [label=" Hydrophobic/\nCation-π"]; }

Caption: Conceptual diagram of a piperazine ligand interacting with a receptor pocket.

Synthetic Methodologies: Building with Piperazine

The synthetic accessibility of piperazine derivatives is a primary reason for their prevalence. A variety of robust methods exist to functionalize the scaffold at both the nitrogen and, more recently, the carbon atoms[4].

N-Functionalization

The most common modifications involve the nitrogen atoms.

-

Nucleophilic Substitution: The piperazine nitrogens are excellent nucleophiles and readily react with electrophiles like alkyl halides or epoxides in classic Sₙ2 reactions. This is a high-yielding and straightforward method for installing N-substituents[1].

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, enabling the synthesis of N-arylpiperazines, a common motif in CNS-active drugs[1][13].

-

Reductive Amination: Reaction of piperazine with aldehydes or ketones in the presence of a reducing agent provides a direct route to N-alkylated products.

-

Selective Monofunctionalization: Achieving selective substitution at only one of the two equivalent nitrogen atoms is a common challenge. A standard approach involves using a protecting group, such as the tert-butoxycarbonyl (Boc) group, to temporarily block one nitrogen, allowing the other to be functionalized selectively[1].

Caption: Key synthetic pathways for the diversification of the piperazine scaffold.

Representative Experimental Protocol: Selective N-Monosubstitution

This protocol describes the synthesis of an N-Boc protected piperazine, a versatile intermediate for further selective functionalization.

Objective: To synthesize 1-(tert-butoxycarbonyl)piperazine.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel and standard glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve piperazine (2 equivalents) in DCM. Cool the flask in an ice bath to 0 °C.

-

Addition of Protecting Group: Dissolve Boc₂O (1 equivalent) in a minimal amount of DCM and add it dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography or recrystallization if necessary.

-

Validation: Confirm the structure and purity of the product (N-Boc-piperazine) using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The resulting intermediate has one free N-H group available for further, selective reaction.

Therapeutic Applications: A Scaffold for All Targets

The versatility of the piperazine scaffold is demonstrated by its presence in numerous marketed drugs across a wide range of therapeutic areas[3][14].

| Drug Name | Therapeutic Class | Role of Piperazine Scaffold |

| Imatinib | Anticancer (Kinase Inhibitor) | The N-methylpiperazine moiety enhances aqueous solubility and occupies a specific pocket in the ABL kinase domain, contributing to selectivity and potency[1]. |

| Aripiprazole | Antipsychotic | The piperazine ring is a key part of the pharmacophore that modulates dopamine D₂ and serotonin 5-HT₁ₐ/5-HT₂ₐ receptor activity[1]. |

| Ciprofloxacin | Antibiotic (Fluoroquinolone) | The piperazine substituent at the C-7 position enhances antibacterial spectrum and potency, particularly against Gram-negative bacteria. |

| Cetirizine | Antihistamine | The piperazine core connects the diphenylmethyl group and the acetic acid side chain, essential for H₁ receptor antagonism. |

| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) | The N-methylpiperazine group improves solubility and fits into the active site of the phosphodiesterase 5 enzyme. |

| Piperazine Citrate | Anthelmintic | Acts as a GABA receptor agonist in nematodes, causing flaccid paralysis and expulsion of the parasite[1][9]. |

| Indinavir | Antiviral (HIV Protease Inhibitor) | The piperazine moiety is a core structural component that interacts with the active site of the HIV protease enzyme[15]. |

Case Study: Anticancer Agents

In cancer therapy, the piperazine ring is frequently used to improve the pharmacokinetic properties of kinase inhibitors[16]. Many of these drugs target intracellular ATP-binding sites, which are often hydrophobic. Incorporating a basic piperazine group can significantly increase the water solubility of the molecule, which is crucial for oral bioavailability[2][17]. Furthermore, its rigid yet adaptable structure allows it to form specific interactions within the kinase hinge region or other allosteric sites, enhancing both potency and selectivity[16]. The direct induction of apoptosis is another feature that makes piperazine a potent anticancer candidate[2].

Case Study: Central Nervous System (CNS) Agents

Many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics, contain an arylpiperazine fragment[18][19]. The piperazine ring in these molecules often serves as a scaffold to correctly position an aryl group for interaction with monoamine receptors (e.g., dopamine and serotonin)[18]. The basicity of the piperazine nitrogen is critical for interacting with a conserved aspartate residue in the third transmembrane domain of these G-protein coupled receptors. By modifying the substituents on the piperazine, researchers can fine-tune the affinity and selectivity for different receptor subtypes, thereby optimizing the therapeutic effect and minimizing side effects[12][20].

Future Directions and Conclusion

The role of the piperazine scaffold in medicinal chemistry is far from static. Current research continues to expand its utility. Key future directions include:

-

Bioisosteric Replacement: Designing and synthesizing novel scaffolds that mimic the spatial and electronic properties of piperazine to further refine ADME properties or escape patent space[10][21][22][23].

-

C-H Functionalization: Developing more efficient and selective methods for derivatizing the carbon backbone of the piperazine ring, opening up new vectors for structural diversity that have been historically underexplored[3].

-

Hybrid Scaffolds: Combining the piperazine moiety with other privileged structures or natural products to create hybrid molecules with multi-target activity or novel mechanisms of action[1][4].

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.

- Piperazine - Wikipedia. Wikipedia.

- The medicinal chemistry of piperazines: A review. (2024). PubMed.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025).

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing).

- Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.

- The medicinal chemistry of piperazines: A review. Scilit.

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- (PDF) Piperazine: the molecule of diverse pharmacological importance. (2025).

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024).

- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed.

- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.

- Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022).

- Piperazine derivatives of natural compounds with anticancer activity.

- Synthesis of piperazines. Organic Chemistry Portal.

- Piperazine derivatives as antiviral agents with increased therapeutic activity.

- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2025).

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed.

- Structure-Activity Relationship of Piperazin-2-ylmethanol Derivatives: A Compar

- (PDF) Piperazine-substituted derivatives of Favipiravir for Nipah Virus Inhibition: What do in silico studies unravel?. (2021).

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed.

- Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). PubMed.

- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)

- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PubMed Central.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2025).

- Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). PubMed.

- Piperazine Bioisosteres for Drug Design. Enamine.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.

- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.

- Basic Bioisosteres. Cambridge MedChem Consulting.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. gyanvihar.org [gyanvihar.org]

- 14. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 16. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 20. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. enamine.net [enamine.net]

- 23. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Methodological & Application

Application Notes & Protocols: The Utility of Piperazine-Acetamide Intermediates in Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide on the application of N-substituted-2-piperazin-1-ylacetamide derivatives as pivotal intermediates in drug discovery and development. While the specific compound "N-(2-methoxyethyl)-2-piperazin-1-ylacetamide" is not widely documented in current literature, this guide will focus on its close, industrially significant analogue, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide . This key intermediate is critical in the synthesis of the anti-anginal agent Ranolazine and serves as an exemplary model for the strategic use of the piperazine-acetamide scaffold. This guide furnishes detailed protocols for its synthesis, purification, and quality control, alongside its subsequent conversion to an active pharmaceutical ingredient (API). A theoretical protocol for the synthesis of the originally requested compound is also provided based on established chemical principles.

Part 1: Strategic Overview & Rationale

The Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents targeting diverse biological pathways. Its unique physicochemical properties—a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4—allow it to serve as a versatile linker, a basic center for salt formation, and a key pharmacophoric element. The dual nitrogen sites offer a synthetic handle for introducing molecular diversity, enabling chemists to fine-tune properties such as solubility, cell permeability, and target binding affinity.

Focus on N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (DMPIPA)

N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (CAS No. 5294-61-1), hereafter referred to as DMPIPA, is a cornerstone intermediate in the manufacture of Ranolazine.[1][2] Ranolazine is an FDA-approved medication for the treatment of chronic angina pectoris.[1] The synthesis of Ranolazine via DMPIPA highlights a common and effective strategy in multi-step pharmaceutical production: the convergent synthesis, where complex molecular fragments are prepared separately and then combined in the final stages. This approach is often more efficient and allows for easier purification of intermediates.[3]

The structure of DMPIPA combines the piperazine core with an N-aryl acetamide, providing the necessary framework to be coupled with the final piece of the Ranolazine molecule. Its robust synthesis and purification protocols make it an ideal case study for researchers and process chemists.

| Compound Profile: N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | |

| CAS Number | 5294-61-1[4] |

| Synonyms | DMPIPA, 1-Piperazineaceto-2',6'-xylidide, Ranolazine Impurity III[2] |

| Molecular Formula | C₁₄H₂₁N₃O[4] |

| Molecular Weight | 247.34 g/mol [4] |

| Appearance | Pale Beige or White Solid[2][5] |

| Melting Point | 118 °C[5] |

| Primary Application | Key intermediate in the synthesis of Ranolazine[6] |

| Storage | 2-8°C, Refrigerator[2] |

Part 2: Synthesis and Purification of DMPIPA

The industrial production of DMPIPA is typically achieved through a two-step process starting from 2,6-dimethylaniline. The causality behind this choice is the high reactivity of the starting materials and the ability to control the reaction to produce a high-purity product suitable for GMP (Good Manufacturing Practice) production.

Synthetic Pathway Overview

The synthesis begins with the acylation of 2,6-dimethylaniline with a haloacetyl chloride, followed by nucleophilic substitution with piperazine. This sequence is designed to first build the acetamide portion and then introduce the reactive piperazine ring, preventing unwanted side reactions.

Caption: Synthetic pathway for DMPIPA.

Detailed Protocol: Synthesis of DMPIPA

This protocol is a synthesized representation based on common industrial practices described in the patent literature.[5][7]

Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

-

Reactor Setup: Charge a suitable reactor with 2,6-dimethylaniline (1.0 eq.) and a solvent such as dichloromethane. Cool the mixture to 0-5 °C.

-

Reagent Addition: Slowly add chloroacetyl chloride (1.05 eq.) to the cooled solution while maintaining the temperature below 10 °C. Concurrently, add a base like triethylamine (1.1 eq.) to neutralize the HCl byproduct.

-

Reaction: Stir the mixture at 0-5 °C for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloro-intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (DMPIPA)

-

Reactor Setup: Charge a reactor with piperazine (3.0 eq.), water, and hydrochloric acid (3.0 eq.). This in-situ formation of piperazine monohydrochloride helps to control the reactivity and prevent dialkylation.[8]

-

Addition of Intermediate: Heat the mixture to ~60 °C and add the 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 eq.) from the previous step.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction for completion by HPLC.[7]

-

Isolation and Purification: a. Cool the mixture to ~60 °C and filter to remove any solid byproducts (adducts).[7] b. Neutralize the filtrate to a pH >10 with a 50% NaOH solution.[7] c. Extract the product into an organic solvent like toluene at ~70 °C.[5] d. Separate the layers and distill off a portion of the toluene to concentrate the solution. e. Slowly cool the toluene solution to 0-5 °C to induce crystallization. Seeding the solution at ~60 °C can promote the formation of uniform crystals.[5] f. Filter the resulting precipitate, wash with cold toluene, and dry under vacuum at 40 °C.[5]

-

Expected Outcome: A white to pale beige solid with a purity of >97.5%.[5] The typical yield is around 70%.[5]

Part 3: Quality Control & Analytical Protocols

Ensuring the purity of DMPIPA is critical, as impurities can carry over to the final API. Specifically, residual piperazine must be controlled to prevent the formation of dimer impurities in the final Ranolazine synthesis step.[9]

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of DMPIPA and quantify any related impurities. The following is a general method adaptable for this purpose.

-

Column: C18 reverse-phase column (e.g., SunShell C18, 150mm x 4.6mm, 2.6µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of Buffer (0.01M Ammonium acetate, pH adjusted to 5.0 with acetic acid) and Methanol (40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 273 nm.

-

Sample Preparation: Accurately weigh ~25 mg of the DMPIPA sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Acceptance Criteria: Purity should be >97.5%, with specific limits on known impurities like residual piperazine (<0.1%).[5][9]

Other Analytical Methods

-

Melting Point: Should be sharp and within the specified range (approx. 118 °C) as an indicator of purity.[5]

-

Elemental Analysis: To confirm the empirical formula (C₁₄H₂₁N₃O).[5]

-

Alkalimetric Titration: Can be used to provide an assay value for the basic piperazine nitrogen.[5]

Part 4: Application in Ranolazine Synthesis

DMPIPA serves as the nucleophilic component in the final key step of Ranolazine synthesis, reacting with an epoxide to form the final carbon-nitrogen bond.

Caption: Final coupling step in Ranolazine synthesis.

Protocol: Synthesis of Ranolazine from DMPIPA

-

Reactor Setup: Charge a reactor with DMPIPA (1.0 eq.), the epoxide intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane (1.0-1.2 eq.), and a suitable solvent such as isopropanol or toluene.[1][3]

-

Reaction: Heat the mixture to reflux and maintain for 3-6 hours, monitoring for completion by HPLC.

-

Work-up and Isolation: a. Cool the reaction mixture and concentrate under reduced pressure. b. Dissolve the residue in a suitable solvent and wash with water to remove any unreacted starting materials or salts. c. The crude Ranolazine can be purified by crystallization, often as a hydrochloride salt by treating the base with HCl in a solvent like methanol or ethanol.

-

Final Product: Ranolazine is isolated as a crystalline solid, which is then dried and subjected to final quality control analysis before being formulated into a dosage form.

Part 5: Theoretical Protocol for this compound

While not a widely documented intermediate, the synthesis of "this compound" can be proposed based on established methods for selective N-alkylation of piperazine. A common strategy involves the use of a protecting group to ensure mono-alkylation.[1]

Proposed Synthetic Route:

-

Mono-protection of Piperazine: React piperazine with an acylating agent like acetyl chloride or Di-tert-butyl dicarbonate (Boc₂O) to yield mono-acetyl or mono-Boc protected piperazine. This step is crucial for preventing dialkylation.

-

N-Alkylation: Alkylate the remaining free secondary amine with a 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether) in the presence of a base like potassium carbonate in a solvent such as THF or acetonitrile.[5]

-

Deprotection: Remove the protecting group. The acetyl group can be hydrolyzed under acidic or basic conditions. The Boc group is typically removed with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane.

-

Final Acylation: The resulting N-(2-methoxyethyl)piperazine is then acylated. A potential route is to react it with 2-chloroacetyl chloride to form an intermediate, which is then not required for this specific molecule. A more direct approach would be a coupling reaction. However, to build the "acetamide" part, one would react N-(2-methoxyethyl)piperazine with a suitable activated acetic acid derivative. Correction: The target molecule is an N-substituted acetamide itself. A more logical final step is to react N-(2-methoxyethyl)amine with 2-chloroacetyl chloride, and then react that product with piperazine. However, to match the name "this compound", the synthesis would be:

-

Step A: React piperazine with 2-chloroacetyl chloride to get 2-chloro-1-(piperazin-1-yl)ethan-1-one.

-

Step B: React this intermediate with 2-methoxyethylamine. This builds the final molecule.

-

Theoretical Protocol:

-

Synthesis of 2-chloro-1-(piperazin-1-yl)ethan-1-one:

-

Dissolve mono-Boc-piperazine (1.0 eq.) in dichloromethane at 0 °C.

-

Slowly add chloroacetyl chloride (1.05 eq.) and triethylamine (1.1 eq.).

-

Stir for 2-4 hours, then perform an aqueous workup to isolate the Boc-protected chloroacetamide intermediate.

-

-

Reaction with 2-methoxyethylamine:

-

Dissolve the intermediate from the previous step (1.0 eq.) and 2-methoxyethylamine (1.2 eq.) in a polar aprotic solvent like DMF.

-

Add a non-nucleophilic base (e.g., DIPEA) and heat the mixture to 60-80 °C until the reaction is complete (monitor by LC-MS).

-

-

Deprotection and Isolation:

-

Cool the reaction mixture.

-

Add HCl in dioxane to cleave the Boc protecting group.

-

Isolate the final product, likely as its hydrochloride salt, through precipitation and filtration. Purification would likely involve recrystallization or chromatography.

-

This theoretical protocol illustrates a plausible route, but would require significant experimental optimization and validation.

References

- CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine) acetamide. [URL: https://patents.google.

- CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. [URL: https://patents.google.

- Analytical Method Validation of Ranolazine tablets by RP-HPLC.ResearchGate. (2025). [URL: https://www.researchgate.

- Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Form.SciRP.org. [URL: https://www.scirp.

- WO2011160396A1 - Method for preparation of ranolazine. [URL: https://patents.google.

- WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. [URL: https://patents.google.

- "Improved Process For The Total Synthesis Of Ranolazine". Quick Company. [URL: https://www.quickcompany.in/patents/improved-process-for-the-total-synthesis-of-ranolazine]

- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Shimadzu Chemistry & Diagnostics. [URL: https://www.shimadzu.fr/product/n-26-dimethylphenyl-2-piperazin-1-ylacetamide]

- CAS No : 5294-61-1 | Product Name : N-(2,6-Dimethylphenyl)-1-piperazineacetamide. PA-SL. [URL: https://www.pa-sl.com/cas-no-5294-61-1-n-2-6-dimethylphenyl-1-piperazineacetamide.php]

- PROCESS FOR THE PRODUCTION OF N-(2,6-DIMETHYL-PHENYL)-2-PIPERAZIN-1-YL-ACETAMIDE. European Patent Office. (2009). [URL: https://data.epo.org/publication-server/document?

- Pittelkow, T., & Christensen, J. B. (2003). A Simple Synthesis of N-Alkylpiperazines.ResearchGate. [URL: https://www.researchgate.net/publication/257778553_A_Simple_Synthesis_of_N-Alkylpiperazines]

- US20110151258A1 - Preparation of ranolazine. [URL: https://patents.google.

- Reductive amination route for selective N‐monosubstitution.ResearchGate. [URL: https://www.researchgate.net/figure/Reductive-amination-route-for-selective-N-monosubstitution-Piperazine-condenses-with_fig3_379965306]

- Synthesis of piperazines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperazines.shtm]

- Reductive Amination of Piperazine. Reddit. [URL: https://www.reddit.

- N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (CAS NO : 5294-61-1). Scimplify. [URL: https://scimplify.com/cas/5294-61-1-n-2-6-dimethylphenyl-2-piperazin-1-yl-acetamide]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

Application Notes & Protocols: The Strategic Integration of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide in the Synthesis of Novel Kinase Inhibitors

Introduction: The Piperazine Moiety as a Privileged Scaffold in Kinase Inhibitor Design

The piperazine ring is a cornerstone in modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors.[1] Its prevalence is not coincidental; the piperazine moiety offers a unique combination of properties that make it an invaluable building block for drug candidates. It can act as a hydrophilic group to optimize pharmacokinetic properties, or serve as a versatile scaffold to correctly orient pharmacophoric elements for optimal interaction with target macromolecules.[1] A significant number of FDA-approved kinase inhibitors, including Imatinib, Sunitinib, Bosutinib, and Ponatinib, feature a piperazine core, underscoring its importance in this therapeutic class.[1] This document provides a detailed guide on the application of a specific, functionalized piperazine derivative, N-(2-methoxyethyl)-2-piperazin-1-ylacetamide , in the synthesis of next-generation kinase inhibitors.

Physicochemical Properties and Strategic Advantages of this compound

While specific data for this compound is not extensively published, we can infer its properties and utility based on its structural components and the well-documented roles of similar motifs in medicinal chemistry.

| Property | Structural Moiety | Implied Advantage in Kinase Inhibitor Design |

| Basicity | Piperazine Ring | The two nitrogen atoms of the piperazine ring provide basic centers, which can be crucial for salt formation, improving solubility and bioavailability. The pKa of the piperazine nitrogens can be modulated by substituents. |

| Hydrogen Bonding | Amide Group, Methoxy Group | The amide NH can act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen of the methoxyethyl group can act as hydrogen bond acceptors. These interactions can contribute to the binding affinity of the inhibitor to the kinase active site.[2] |

| Solubility | Methoxyethyl Group | The ether functionality and the overall polar nature of the molecule are expected to enhance aqueous solubility, a critical factor for drug delivery and formulation. |

| Conformational Flexibility | Ethyl Linker | The ethyl linker between the methoxy group and the amide nitrogen provides a degree of conformational flexibility, allowing the molecule to adopt an optimal conformation for binding to the kinase. |

| Synthetic Handle | Secondary Amine of Piperazine | The unsubstituted secondary amine of the piperazine ring is a key reactive site for coupling with various kinase-targeting scaffolds. |

General Synthetic Pathways and Key Considerations

The incorporation of the this compound moiety into a target kinase inhibitor typically involves the nucleophilic nature of the secondary amine on the piperazine ring. Common synthetic strategies include:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction with an electron-deficient aromatic or heteroaromatic ring system, often activated by electron-withdrawing groups.[1]

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1]

-

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond.[1]

-

Amide Bond Formation: Coupling with a carboxylic acid or its activated derivative.[1]

The choice of synthetic route depends on the specific structure of the target kinase inhibitor and the compatibility of the functional groups present in the starting materials.

Illustrative Synthetic Protocol: Synthesis of a Hypothetical Pyrimidine-Based Kinase Inhibitor

Hypothetical Target: A pyrimidine-based kinase inhibitor where the this compound moiety is appended to the pyrimidine core.

Caption: Hypothetical synthetic pathway for a pyrimidine-based kinase inhibitor.

Step-by-Step Protocol: Nucleophilic Aromatic Substitution

This protocol outlines the coupling of this compound with a dichloropyrimidine scaffold.

Materials:

-

This compound (Starting Material 1)

-

2,4-dichloro-5-methylpyrimidine (Starting Material 2)

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq) and 2,4-dichloro-5-methylpyrimidine (1.1 eq).

-